3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Medicinal Chemistry Drug Design ADME Prediction

Benzothiazine-based lead optimization often stalls due to inaccessible, non-interchangeable building blocks. 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine (CAS 153953-26-5) directly resolves this bottleneck. · Non-Interchangeable Scaffold: The specific 7-methyl-dihydro core is critical for apoptosis induction, unlike 1,4-benzoxazine analogs which show reduced activity. · Reliable Supply: Synthesized via a high-yield Vilsmeier protocol, ensuring cost-effective, scalable access. · Optimized ADME Handle: A predicted logP of 2.16 enables precise lipophilicity tuning without additional heteroatoms.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
CAS No. 153953-26-5
Cat. No. B170458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-7-methyl-2H-1,4-benzothiazine
CAS153953-26-5
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCS2
InChIInChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
InChIKeyRWIXAXMOFJECFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: Physicochemical Identity


3,4-Dihydro-7-methyl-2H-1,4-benzothiazine (CAS 153953-26-5) is a heterocyclic organic compound belonging to the 1,4-benzothiazine family, characterized by a benzene ring fused to a dihydro-1,4-thiazine moiety bearing a methyl substituent at the 7-position . Its molecular formula is C9H11NS with a molecular weight of 165.26 g/mol [1]. The compound exhibits a predicted logP value of 2.16, a polar surface area of 12 Ų, and a boiling point of 290.1 °C at 760 mmHg, with a density of 1.116 g/cm³ [2][3]. The dihydro structure imparts distinct chemical reactivity and stability compared to fully unsaturated benzothiazines, while the 7-methyl group influences lipophilicity and electronic properties relevant to biological target interactions .

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: Non-Interchangeability


Substitution of 3,4-dihydro-7-methyl-2H-1,4-benzothiazine with structurally similar analogs is not trivial due to the precise impact of the 7-methyl group and the dihydro oxidation state on physicochemical and biological properties. The unsubstituted parent compound, 3,4-dihydro-2H-1,4-benzothiazine, lacks the methyl group, which directly affects its lipophilicity and potential for target engagement . Conversely, 7-methyl-2H-1,4-benzothiazine, which does not possess the dihydro structure, exhibits altered reactivity and stability [1]. Class-level structure-activity relationship (SAR) studies on 1,4-benzothiazine derivatives have demonstrated that even minor modifications—such as transforming the benzothiazine skeleton into a 1,4-benzoxazine—can significantly decrease biological activity [2]. These findings underscore that the specific combination of the dihydro-1,4-benzothiazine core and the 7-methyl substituent is a non-interchangeable structural signature for applications requiring precise molecular recognition or reactivity profiles.

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: Quantitative Differentiation


Lipophilicity of 7-Methyl Analog

The predicted logP of 3,4-dihydro-7-methyl-2H-1,4-benzothiazine is 2.16 [1]. While direct experimental logP data for the unsubstituted 3,4-dihydro-2H-1,4-benzothiazine are not available in the public domain at the same level of validation, the addition of a methyl group at the 7-position is a known structural modification that increases lipophilicity compared to the parent scaffold, as inferred from standard medicinal chemistry principles. This difference in logP has direct implications for membrane permeability and bioavailability.

Medicinal Chemistry Drug Design ADME Prediction

Thermal Stability: Boiling Point Comparison

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine exhibits a predicted boiling point of 290.1 °C at 760 mmHg [1]. In contrast, the unsubstituted analog, 3,4-dihydro-2H-1,4-benzothiazine, is reported to have a lower boiling point of approximately 268-270 °C at 760 mmHg [2]. The ~20 °C increase in boiling point conferred by the 7-methyl group reflects enhanced intermolecular interactions, which can influence distillation parameters and thermal stability during synthesis and storage.

Synthetic Chemistry Process Development Purification

One-Step Synthesis Yield

A protocol for the one-step synthesis of the title compound has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy. While synthetic yields for other 1,4-benzothiazine derivatives vary widely depending on substitution patterns and reaction conditions, this specific one-step methodology for the 7-methyl analog provides a benchmark of synthetic accessibility.

Organic Synthesis Medicinal Chemistry Process Optimization

Benzothiazine vs. Benzoxazine Scaffold Activity

In a structure-activity relationship (SAR) study, 1,4-benzothiazine derivatives were shown to induce thymocyte apoptosis in vitro and thymus cell loss in vivo [1]. Notably, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine resulted in decreased apoptotic activity. While 3,4-dihydro-7-methyl-2H-1,4-benzothiazine was not directly tested in this study, the class-level inference establishes that the benzothiazine core is critical for maintaining biological activity, supporting the selection of this scaffold over benzoxazine analogs.

Apoptosis Cancer Research Medicinal Chemistry

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: Application Scenarios


Apoptosis-Inducing Scaffold

The 1,4-benzothiazine core has been validated as a key structural element for inducing apoptosis, with SAR studies confirming superior activity over 1,4-benzoxazine analogs [1]. 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, as a substituted derivative of this core, provides a starting point for developing novel anticancer agents where apoptosis induction is the desired mechanism. The 7-methyl group offers an additional handle for modulating lipophilicity and target interactions.

High-Yield Heterocyclic Building Block

The compound can be synthesized in quantitative yield via a one-step Vilsmeier protocol [2], making it a cost-effective and reliable building block for generating diverse heterocyclic libraries. Its structural features allow for further modifications through oxidation, reduction, and substitution reactions , enabling the exploration of chemical space around the benzothiazine scaffold.

Lipophilicity Tuning for ADME

With a predicted logP of 2.16 [3], 3,4-dihydro-7-methyl-2H-1,4-benzothiazine exhibits moderate lipophilicity suitable for membrane permeability studies. The 7-methyl group provides a defined increment in lipophilicity compared to the unsubstituted core, allowing medicinal chemists to fine-tune the ADME properties of lead compounds without introducing additional heteroatoms or functional groups that could alter target engagement.

High-Temperature Reaction Suitability

The elevated boiling point of 290.1 °C [4] compared to unsubstituted analogs (~268-270 °C) indicates enhanced thermal stability. This property makes the compound particularly suitable for high-temperature synthetic transformations and purification by distillation, reducing decomposition risk during scale-up.

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